3,5-Dichloro-2,6-difluorobenzoic acid

Description

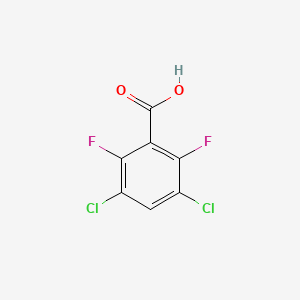

Molecular Formula: C₇H₄Cl₂O₄ Molecular Weight: 223.01 g/mol (monoisotopic: 221.948664 g/mol) Structure: A benzoic acid derivative with two chlorine atoms at positions 3 and 5, hydroxyl groups at positions 2 and 6, and a carboxyl group at position 1 . Key Properties:

- High polarity due to hydroxyl and carboxyl groups.

- Classified as a dichlorobenzoic acid and a hydroxybenzoic acid derivative .

- CAS Registry: 26754-76-7 .

Applications:

- Biomedical Research: Identified as a metabolite linked to improved kidney/liver function and lean soft tissue mass in post-surgical hypertrophic cardiomyopathy patients .

- Causal Metabolite Studies: Implicated in urolithiasis research due to its glucose-to-mannose ratio and causal effects in metabolomic analyses .

- Commercial Availability: Sold as a reference standard (e.g., 1g for €243) for pharmacological and chemical research .

Properties

Molecular Formula |

C7H2Cl2F2O2 |

|---|---|

Molecular Weight |

226.99 g/mol |

IUPAC Name |

3,5-dichloro-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H2Cl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |

InChI Key |

SXNKPABVCHNVIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2,6-difluorobenzoic acid can be synthesized from commercially available precursors. One common method involves the use of 4-chloro-3,5-difluorobenzonitrile as the starting material. The synthetic route includes several steps such as nitration, selective reduction, diazotisation, and chlorination . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using hydrogenation techniques, and finally chlorination through diazotisation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogenation using palladium catalysts.

Chlorination: Diazotisation followed by chlorination using sodium nitrite and hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3,5-Dichloro-2,6-difluorobenzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.

Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.

Material Science: The compound’s unique properties make it useful in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, leading to its desired effects in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acids

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects: Chlorine vs. Hydroxyl vs. Methoxy Groups: Hydroxyl groups (in the dihydroxy variant) confer higher polarity and hydrogen-bonding capacity, influencing solubility and metabolic interactions .

- Functional Divergence:

Pharmacological and Toxicological Profiles

- Causal association with urolithiasis requires further validation .

- Caffeic Acid:

- Difluorobenzamide Derivatives (e.g., Diflubenzuron):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.